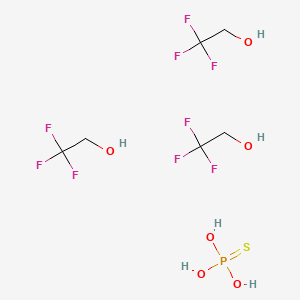![molecular formula C9H15Br2N B14330180 3-(1,2-Dibromoethyl)-1-azabicyclo[2.2.2]octane CAS No. 106824-78-6](/img/structure/B14330180.png)
3-(1,2-Dibromoethyl)-1-azabicyclo[2.2.2]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,2-Dibromoethyl)-1-azabicyclo[222]octane is a bicyclic compound featuring a unique structure with a dibromoethyl group attached to a 1-azabicyclo[222]octane framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2-Dibromoethyl)-1-azabicyclo[2.2.2]octane typically involves the reaction of 1-azabicyclo[2.2.2]octane with a dibromoethane derivative under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the nucleophilic substitution reaction. Common bases used include sodium hydroxide or potassium carbonate. The reaction is typically conducted in an organic solvent such as dichloromethane or toluene at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1,2-Dibromoethyl)-1-azabicyclo[2.2.2]octane undergoes various chemical reactions, including:
Nucleophilic Substitution: The dibromoethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace one or both bromine atoms.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to convert the dibromoethyl group to an ethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in solvents like ethanol or acetonitrile.
Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Major Products Formed
Nucleophilic Substitution: Formation of azido or thiol derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of ethyl-substituted derivatives.
Applications De Recherche Scientifique
3-(1,2-Dibromoethyl)-1-azabicyclo[2.2.2]octane has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry:
Catalysis: Employed as a catalyst or catalyst precursor in various organic reactions.
Material Science: Utilized in the synthesis of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(1,2-Dibromoethyl)-1-azabicyclo[2.2.2]octane involves its reactivity towards nucleophiles and electrophiles. The dibromoethyl group can undergo nucleophilic substitution, leading to the formation of various derivatives. Additionally, the bicyclic structure provides rigidity and stability, making it a suitable scaffold for the development of bioactive molecules. The molecular targets and pathways involved depend on the specific derivatives formed and their interactions with biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane: A related compound with similar bicyclic structure but without the dibromoethyl group.
Bicyclo[2.2.2]octane: A simpler bicyclic compound without nitrogen or bromine atoms.
Norbornane: Another bicyclic compound with a different ring structure.
Uniqueness
3-(1,2-Dibromoethyl)-1-azabicyclo[222]octane is unique due to the presence of both a dibromoethyl group and a nitrogen atom within its bicyclic framework
Propriétés
Numéro CAS |
106824-78-6 |
|---|---|
Formule moléculaire |
C9H15Br2N |
Poids moléculaire |
297.03 g/mol |
Nom IUPAC |
3-(1,2-dibromoethyl)-1-azabicyclo[2.2.2]octane |
InChI |
InChI=1S/C9H15Br2N/c10-5-9(11)8-6-12-3-1-7(8)2-4-12/h7-9H,1-6H2 |
Clé InChI |
PXIKJZPRJYBXGQ-UHFFFAOYSA-N |
SMILES canonique |
C1CN2CCC1C(C2)C(CBr)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


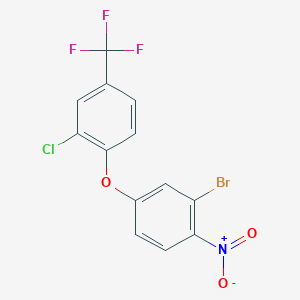
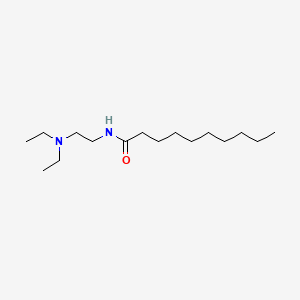

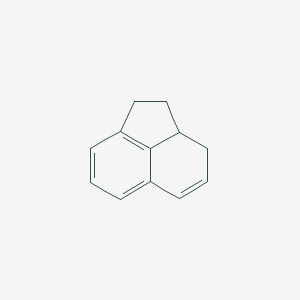
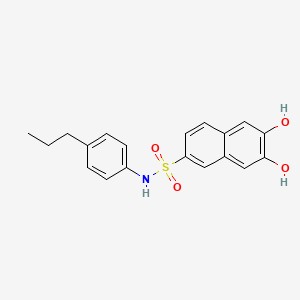
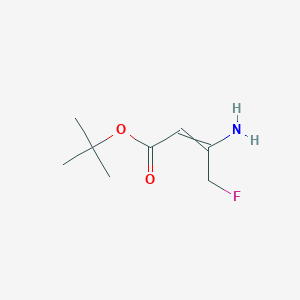

![2-[4-(Dimethylamino)phenyl]-4,7-diphenyl-1H-indene-1,3(2H)-dione](/img/structure/B14330157.png)


![N'-[2,3-Bis(4-hydroxyphenyl)pentyl]-N-(2-chloroethyl)-N-nitrosourea](/img/structure/B14330174.png)


